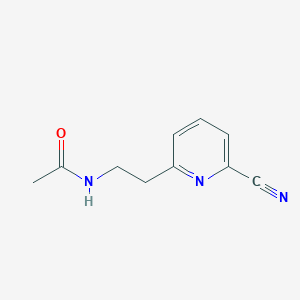

2-(2-Acetylaminoethyl)-6-cyanopyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

135450-58-7 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide |

InChI |

InChI=1S/C10H11N3O/c1-8(14)12-6-5-9-3-2-4-10(7-11)13-9/h2-4H,5-6H2,1H3,(H,12,14) |

InChI Key |

OBLJOXCFETZQEJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=NC(=CC=C1)C#N |

Canonical SMILES |

CC(=O)NCCC1=NC(=CC=C1)C#N |

Synonyms |

Acetamide, N-[2-(6-cyano-2-pyridinyl)ethyl]- |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Acetylaminoethyl 6 Cyanopyridine

Retrosynthetic Analysis and Strategic Disconnections for Compound Construction

A retrosynthetic analysis of 2-(2-Acetylaminoethyl)-6-cyanopyridine identifies two primary disconnections. The first logical disconnection is at the amide bond of the side chain, leading to a precursor amine, 2-(2-aminoethyl)-6-cyanopyridine. This intermediate can be acylated in a straightforward manner.

Synthesis of the 6-Cyanopyridine Core Framework

The construction of the 6-cyanopyridine core is a pivotal step. Several established methods are available for the regioselective introduction of a cyano group onto a pyridine (B92270) ring. These methods can be broadly categorized into direct cyanation, conversion from halogenated precursors, and ammoxidation pathways.

The regioselective formation of cyanopyridines is essential for building the desired molecular architecture. The choice of method often depends on the available starting materials and the desired substitution pattern.

Direct cyanation offers a route to introduce a nitrile group onto the pyridine ring in a single step. One notable method involves the activation of the pyridine ring followed by nucleophilic attack by a cyanide ion. A general one-pot conversion of various pyridines to 2-cyanopyridines has been developed. thieme-connect.de This process pretreats the pyridine with nitric acid in trifluoroacetic anhydride (B1165640), which acts as both a solvent and a dehydrating agent, to form an N-nitropyridinium salt intermediate in situ. thieme-connect.de This activated intermediate is then treated with potassium cyanide to yield the corresponding 2-cyanopyridine (B140075) regioselectively. thieme-connect.de

Table 1: Examples of Direct Cyanation of Pyridine Derivatives

| Starting Pyridine | Product | Yield (%) |

|---|---|---|

| Pyridine | 2-Pyridinecarbonitrile | - |

| 3-Methylpyridine | 3-Methyl-2-pyridinecarbonitrile | 75 |

| 3,5-Dimethylpyridine | 3,5-Dimethyl-2-pyridinecarbonitrile | 82 |

Data sourced from Katritzky et al., SYNTHESIS 2005. thieme-connect.de

Another approach to direct C-H cyanation of arenes, which can be applied to heterocycles, utilizes organic photoredox catalysis. nih.gov This method employs an acridinium photoredox catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere at room temperature, and is compatible with a range of functional groups. nih.gov

A widely used and versatile method for synthesizing cyanopyridines is the palladium-catalyzed cyanation of halopyridines. acs.org This cross-coupling reaction is effective for a broad range of (hetero)aryl halides and triflates, including 2-chloropyridines and 2-bromopyridines. nih.govchemrxiv.orgnsf.gov These reactions can be performed under mild conditions, often at room temperature to 40 °C, using low catalyst loadings. acs.org The use of aqueous media can also make this method more practical and environmentally friendly. acs.org This approach is particularly valuable for late-stage functionalization in the synthesis of complex molecules. acs.org

Table 2: Palladium-Catalyzed Cyanation of Heteroaryl Halides

| Heteroaryl Halide | Product | Yield (%) |

|---|---|---|

| 2-Bromopyridine | 2-Cyanopyridine | 95 |

| 3-Bromopyridine | 3-Cyanopyridine (B1664610) | 96 |

| 4-Bromopyridine | 4-Cyanopyridine | 99 |

| 2-Bromoquinoline | 2-Cyanoquinoline | 99 |

| 2-Bromopyrimidine | 2-Cyanopyrimidine | 98 |

Data represents yields from a mild, palladium-catalyzed cyanation method. acs.org

On an industrial scale, the ammoxidation of methylpyridines (picolines) is a primary method for producing cyanopyridines. thieme-connect.de This vapor-phase reaction involves passing a mixture of the picoline, ammonia (B1221849), and an oxygen-containing gas over a catalyst at elevated temperatures. google.comgoogle.com Vanadium oxide-based catalysts are commonly employed for this transformation. google.com For instance, 3-cyanopyridine can be prepared by the ammoxidation of 2-methyl-5-ethylpyridine. google.com While this method is highly efficient for the synthesis of simple cyanopyridines like 2-, 3-, and 4-cyanopyridine from their corresponding picolines, it often shows poor selectivity when applied to pyridines with multiple methyl groups (lutidines) or other functional groups. thieme-connect.de

Pyridine N-oxides are versatile intermediates in pyridine chemistry because they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. semanticscholar.orgresearchgate.net The N-oxide group activates the pyridine ring, particularly at the C-2 and C-4 positions, for nucleophilic substitution. wikipedia.orgresearchgate.net

The cyanation of pyridine N-oxides, often referred to as a Reissert-Henze reaction, is a well-established method for preparing 2-cyanopyridines. chem-soc.siacs.org This reaction typically involves treating the pyridine N-oxide with an activating agent, such as an acylating agent (e.g., dimethylcarbamoyl chloride or ethyl chloroformate) or trimethylsilyl cyanide, in the presence of a cyanide source like potassium cyanide or zinc cyanide. chem-soc.siacs.org The activation step forms a reactive intermediate that readily undergoes nucleophilic attack by the cyanide ion at the 2-position. chem-soc.si This method provides good yields and high regioselectivity for the formation of 2-cyanopyridines. semanticscholar.orgchem-soc.si The N-oxide can be easily removed after functionalization if desired. researchgate.net

Table 3: Cyanation Methods Utilizing Pyridine N-Oxides

| Pyridine N-Oxide Substrate | Cyanating Agent | Activating Agent | Product |

|---|---|---|---|

| Pyridine N-oxide | KCN | Dimethylcarbamoyl Chloride | 2-Cyanopyridine |

| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl Chloride | 2-Cyano-4-amidopyridine |

| Isonicotinic acid N-oxide | Zn(CN)₂ | - | 2-Cyanoisonicotinamide |

| 4-Nitropyridine N-oxide | Trimethylsilyl cyanide | Ethylchloroformate | 4-Chloro-2-cyanopyridine |

This table summarizes various approaches for the α-cyanation of substituted pyridine N-oxides. chem-soc.si

Established Routes for Regioselective Cyanopyridine Formation

Introduction and Elaboration of the 2-Acetylaminoethyl Side Chain

An alternative and often more practical approach than de novo synthesis involves the functionalization of a pre-formed pyridine ring. This is particularly useful when a suitable starting pyridine, such as a 2,6-dihalopyridine, is readily available.

To introduce the ethyl side chain at the C2 position of a 6-cyanopyridine precursor, modern carbon-carbon bond-forming reactions are indispensable. Transition metal-catalyzed cross-coupling reactions provide a powerful tool for this transformation. Starting from a 2-halo-6-cyanopyridine (e.g., 2-bromo-6-cyanopyridine), a two-carbon unit containing a protected amine can be installed.

The Negishi coupling , which pairs an organozinc reagent with an organic halide, is effective for creating C(sp²)-C(sp³) bonds. nih.govbeilstein-journals.org For instance, 2-bromo-6-cyanopyridine could be coupled with a 2-(protected-amino)ethylzinc halide. Similarly, the Suzuki-Miyaura coupling utilizes an organoboron reagent, such as an alkylboronic acid or ester, which are often more stable and easier to handle than organozinc compounds. nih.govnih.govmdpi.com

The final step in the synthesis of the side chain is the formation of the amide bond. This is typically achieved after the C-C bond formation and deprotection of the amine functionality. The resulting precursor, 2-(2-aminoethyl)-6-cyanopyridine, can be readily acetylated.

This transformation is a standard N-acylation reaction. It can be carried out using various acetylating agents under basic conditions. The primary amine is a strong nucleophile and will readily attack the electrophilic carbonyl carbon of the acetylating agent.

Common reagents and conditions for this amidation are summarized in the table below.

| Acetylating Reagent | Base | Solvent | Key Features |

| Acetyl Chloride (AcCl) | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Highly reactive; reaction is fast and often exothermic. Generates HCl, requiring a stoichiometric amount of base. |

| Acetic Anhydride (Ac₂O) | Triethylamine (Et₃N), DMAP (cat.) | Dichloromethane (DCM), Acetonitrile (MeCN) | Less reactive than AcCl but highly effective. The only byproduct is acetic acid. |

| Acetic Acid | Carbodiimide (e.g., DCC, EDC) | Dichloromethane (DCM), Dimethylformamide (DMF) | Standard peptide coupling conditions; useful for acid-sensitive substrates. |

A complete synthetic route starting from a common precursor like 2,6-dibromopyridine illustrates a robust strategy for obtaining this compound. This sequential approach offers excellent control over the introduction of each functional group.

A plausible synthetic sequence is as follows:

Selective Monosubstitution (Cyanation): 2,6-Dibromopyridine can be selectively converted to 2-bromo-6-cyanopyridine. This is often achieved via nucleophilic aromatic substitution using a cyanide salt (e.g., CuCN, KCN). The reaction conditions can be tuned to favor monosubstitution.

Cross-Coupling for C-C Bond Formation: The remaining bromine atom at the C2 position serves as a handle for a transition metal-catalyzed cross-coupling reaction, as described in section 2.3.1. A Suzuki or Negishi coupling with a reagent like N-(2-borylethyl)phthalimide or N-(2-zincoethyl)phthalimide would install the protected aminoethyl side chain.

Deprotection: The protecting group on the nitrogen atom (e.g., phthalimide) is removed. Hydrazinolysis is a standard method for cleaving a phthalimide group, yielding the primary amine, 2-(2-aminoethyl)-6-cyanopyridine.

Amidation: The final acetylation of the primary amine, as detailed in section 2.3.2, yields the target compound.

This stepwise functionalization ensures high regioselectivity and is a convergent strategy for accessing complex, asymmetrically substituted pyridines.

Modern Synthetic Approaches and Catalytic Advancements

The field of organic synthesis is continually advancing, with a strong emphasis on catalytic methods that offer high efficiency, selectivity, and functional group tolerance.

As previously mentioned, transition metal catalysis is central to the modern synthesis of molecules like this compound. Palladium and nickel complexes are the most widely used catalysts for the crucial C-C bond-forming cross-coupling step. The choice of ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

The table below provides examples of typical catalyst systems used for Suzuki-Miyaura and Negishi cross-coupling reactions involving heteroaryl halides.

| Coupling Reaction | Catalyst Precursor | Ligand | Base | Typical Substrates | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl/heteroaryl halides, Alkylboronic esters | nih.govscispace.com |

| Negishi | PdCl₂(dppf), NiCl₂(dppe) | dppf, dppe, P(o-tol)₃ | (None required) | Aryl/heteroaryl halides, Organozinc reagents | nih.govbeilstein-journals.org |

While direct C-N bond formation via methods like the Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, for the target molecule, a strategy involving C-C bond formation followed by a separate amidation step is generally more direct and avoids potential complications with the cyano group's reactivity under C-N coupling conditions.

Organocatalytic and Heterogeneous Catalytic Methods in Cyanopyridine Synthesis

The quest for more sustainable and efficient chemical transformations has led to the increased use of organocatalysis and heterogeneous catalysis in the synthesis of complex molecules. While specific applications of these methods for the direct synthesis of this compound are not extensively documented, the principles from the synthesis of analogous cyanopyridine derivatives can be extrapolated.

Organocatalysis employs small organic molecules to accelerate chemical reactions. This approach is advantageous as it often avoids the use of toxic and expensive metal catalysts. In the context of cyanopyridine synthesis, organocatalysts can be utilized in various reaction types, including multi-component reactions. For instance, cinchona alkaloids have been successfully used in the enantioselective synthesis of biologically active dihydropyrano[2,3-c]pyrazoles, which share a similar structural motif with substituted pyridines nih.gov. This type of catalysis could hypothetically be adapted for the asymmetric synthesis of precursors to this compound.

A hypothetical organocatalytic approach to a key pyridine-forming reaction could involve a Michael addition followed by cyclization and aromatization, catalyzed by an organic base or a chiral amine. The selection of the appropriate organocatalyst would be critical to achieving high yield and stereoselectivity if a chiral center were present.

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. These catalysts are often solid materials, which can be easily separated from the reaction mixture and recycled, a significant advantage in terms of sustainability and cost-effectiveness. In the realm of cyanopyridine synthesis, various heterogeneous catalysts have been explored. For example, nano titania-supported sulfonic acid (n-TSA) has been demonstrated as a highly efficient and recyclable catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines researchgate.net. Another example is the use of superparamagnetic recyclable nanocatalysts like Fe₃O₄@THAM-Mercaptopyrimidine for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions orgchemres.org.

These examples highlight the potential of designing a heterogeneous catalytic system for the synthesis of this compound. A solid-supported acid or base catalyst could facilitate the key condensation and cyclization steps, allowing for a more environmentally friendly process with simplified product purification.

Table 1: Examples of Organocatalytic and Heterogeneous Catalytic Methods in the Synthesis of Pyridine Derivatives

| Catalyst Type | Specific Catalyst Example | Target Product Class | Key Advantages |

| Organocatalyst | Cinchona Alkaloids (e.g., Quinine) | Dihydropyrano[2,3-c]pyrazoles | Enantioselectivity, metal-free nih.gov |

| Heterogeneous | Nano Titania-Supported Sulfonic Acid (n-TSA) | 2,4,6-Triarylpyridines | Recyclable, solvent-free conditions researchgate.net |

| Heterogeneous | Fe₃O₄@THAM-Mercaptopyrimidine | 2-Amino-3-cyanopyridines | Magnetic separation, reusability, solvent-free orgchemres.org |

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several environmentally benign strategies can be envisioned, drawing from established methods for other cyanopyridine derivatives.

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This approach aligns with the green chemistry principle of atom economy. The synthesis of various 2-amino-3-cyanopyridine derivatives has been achieved through one-pot, four-component reactions, often under solvent-free conditions and with high yields researchgate.nettandfonline.com. A similar strategy could be developed for this compound, potentially by reacting a suitable enamine or enolate precursor of the acetylaminoethyl sidechain with other components to construct the cyanopyridine ring.

Solvent-Free and Alternative Solvents: A significant portion of chemical waste is generated from the use of volatile organic solvents. Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or ionic liquids is a key aspect of green chemistry. The synthesis of 2-amino-3-cyanopyridines has been reported in an ultrasonic bath without the use of solvents and catalysts, resulting in short reaction times and high yields tandfonline.com. The use of animal bone meal as a catalyst in the multi-component synthesis of 3-cyanopyridine derivatives also showcases an eco-friendly approach researchgate.net.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times and reduced energy consumption. These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could be beneficial for the synthesis of this compound.

Table 2: Overview of Environmentally Benign Synthetic Strategies for Cyanopyridine Derivatives

| Green Chemistry Principle | Synthetic Approach | Example Application | Key Benefits |

| Atom Economy | Multi-component Reactions | Synthesis of 2-amino-3-cyanopyridines | High efficiency, reduced waste researchgate.nettandfonline.com |

| Safer Solvents & Auxiliaries | Solvent-free synthesis | Ultrasonic synthesis of 2-amino-3-cyanopyridines | Reduced solvent waste, simplified workup tandfonline.com |

| Use of Renewable Feedstocks/Catalysts | Use of natural catalysts | Animal bone meal catalyzed synthesis of 3-cyanopyridines | Use of a readily available and inexpensive catalyst researchgate.net |

| Design for Energy Efficiency | Ultrasonic irradiation | Synthesis of 2-amino-3-cyanopyridines | Shorter reaction times, lower energy consumption tandfonline.com |

Chemical Reactivity and Derivatization Studies of 2 2 Acetylaminoethyl 6 Cyanopyridine

Transformations Involving the Cyano Group

The cyano group in 2-(2-acetylaminoethyl)-6-cyanopyridine is a key site for chemical modifications, including nucleophilic additions, hydrolysis, and reductions.

Nucleophilic Addition Reactions to the Nitrile Functionality

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. Inspired by the reactivity of other 2-cyanopyridine (B140075) derivatives, it is anticipated that various nucleophiles can add across the carbon-nitrogen triple bond. nih.govlibretexts.org For instance, the reaction with thiols, such as cysteine, can lead to the formation of a thioimidate intermediate, which can then undergo further intramolecular reactions. nih.gov This reactivity is enhanced in 2-cyanopyridines bearing electron-withdrawing groups. rsc.org The general mechanism involves the nucleophilic attack on the nitrile carbon, followed by protonation to yield a stable adduct. libretexts.org

The reactivity of the nitrile group can be modulated by adjacent functional groups. nih.gov In the context of this compound, the acetylaminoethyl substituent may influence the electronic properties of the pyridine (B92270) ring and, consequently, the reactivity of the cyano group.

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Thiol (e.g., Cysteine) | Thioimidate | Aqueous, mild conditions | nih.gov |

| Hydrogen Cyanide | Cyanohydrin | Presence of a cyanide anion | libretexts.org |

| Grignard Reagents | Ketone (after hydrolysis) | Anhydrous ether | N/A |

| Hydride (from LiAlH4) | Primary Amine | Ether or THF | libretexts.org |

Hydrolysis and Derivatives to Carboxylic Acids, Amides, and Esters

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate, which can be isolated under controlled conditions. libretexts.org

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis begins with the addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.org

The resulting 6-(2-acetylaminoethyl)pyridine-2-carboxylic acid can then be converted to its corresponding ester or other amide derivatives through standard esterification or amidation reactions. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Reductions to Amine Functionalities

The cyano group can be reduced to a primary amine, yielding 2-(2-acetylaminoethyl)-6-(aminomethyl)pyridine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation is another viable method for the reduction of cyanopyridines, although care must be taken to avoid competing reactions such as dehalogenation if other sensitive groups are present. google.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for complexation with metal ions and the formation of quaternary salts. wikipedia.org

Complexation and Coordination Chemistry Potential

The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating to metal ions to form coordination complexes. The presence of other potential donor atoms in the this compound molecule, such as the acetyl oxygen and the cyano nitrogen, suggests that it could function as a multidentate ligand. The ability of pyridine and its derivatives to form complexes with various Lewis acids is a well-established characteristic. researchgate.net This property is central to the use of similar pyridine-containing compounds as chelating agents for therapeutic and diagnostic applications. google.com

Formation of Quaternary Pyridinium (B92312) Salts

The pyridine nitrogen can be readily alkylated by reacting with alkyl halides to form quaternary pyridinium salts. wikipedia.orggcwgandhinagar.com This reaction introduces a positive charge on the nitrogen atom, which in turn activates the pyridine ring, making it more susceptible to both oxidation and reduction. wikipedia.org The formation of these salts is a common strategy to create versatile synthetic intermediates. researchgate.net For example, the reaction of 2-acetyl-6-cyanopyridine with an appropriate reagent can lead to the formation of a pyridinium iodide salt, which can then be used in subsequent condensation reactions. google.com

Table 2: Reactions at the Pyridine Nitrogen

| Reagent | Product Type | Significance | Reference |

|---|---|---|---|

| Metal Ions | Coordination Complex | Potential as a multidentate ligand | researchgate.net |

| Alkyl Halides | Quaternary Pyridinium Salt | Formation of versatile synthetic intermediates | wikipedia.orggcwgandhinagar.com |

Modifications of the Acetylaminoethyl Moiety

The acetylaminoethyl side chain is a key locus for structural modification. Its reactivity is centered on the amide bond and the adjacent ethyl linker, providing opportunities for controlled chemical transformations.

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction is a fundamental transformation that cleaves the acetyl group, yielding the corresponding primary amine, 2-(2-aminoethyl)-6-cyanopyridine, and a salt of acetic acid. libretexts.org

Under acidic conditions, the reaction is typically performed by heating the compound with a strong acid like hydrochloric acid. The process involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. libretexts.org Conversely, base-catalyzed hydrolysis, often carried out with sodium hydroxide, involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. libretexts.org

The resulting primary amine, 2-(2-aminoethyl)-6-cyanopyridine, is a critical intermediate for further derivatization, particularly in the construction of fused ring systems.

Table 1: Amide Hydrolysis of this compound

| Starting Material | Reagents/Conditions | Major Products |

| This compound | Dilute HCl, Heat | 2-(2-Aminoethyl)-6-cyanopyridine hydrochloride, Acetic acid |

| This compound | NaOH(aq), Heat | 2-(2-Aminoethyl)-6-cyanopyridine, Sodium acetate |

Direct alkylation or acylation of the ethyl linker's carbon atoms is generally not a favored reaction pathway due to the lack of sufficient acidity of the C-H bonds under normal conditions. Chemical modification is more readily achieved at the amide nitrogen or, more significantly, at the primary amine nitrogen after hydrolysis of the acetyl group.

Following the deacetylation described in section 3.3.1, the resulting primary amine of 2-(2-aminoethyl)-6-cyanopyridine can be readily functionalized. N-alkylation can be achieved using various alkylating agents, such as alkyl halides (e.g., ethyl bromoacetate), in the presence of a base to neutralize the acid formed during the reaction. google.com This allows for the introduction of new functional groups, such as esters, which can be further manipulated.

Similarly, N-acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base will form new, more complex amide derivatives. These reactions provide a modular approach to synthesizing a library of compounds with varied side chains.

Table 2: Potential N-Alkylation and N-Acylation of 2-(2-aminoethyl)-6-cyanopyridine

| Starting Material | Reagent | Product Class |

| 2-(2-Aminoethyl)-6-cyanopyridine | Ethyl bromoacetate (B1195939) / K₂CO₃ | N-alkylated secondary amine (ester derivative) |

| 2-(2-Aminoethyl)-6-cyanopyridine | Benzoyl chloride / Triethylamine | N-acylated secondary amide (benzamide derivative) |

| 2-(2-Aminoethyl)-6-cyanopyridine | Acetic anhydride (B1165640) / Pyridine | N-acylated secondary amide (re-formation of starting material) |

Cascade and Annulation Reactions Leading to Fused Heterocyclic Systems

A significant area of interest in the chemistry of cyanopyridine derivatives is their use as scaffolds for constructing fused polycyclic heterocycles. researchgate.net The strategic positioning of the cyano group and the aminoethyl side chain in this compound (after hydrolysis) creates a powerful precursor for intramolecular and intermolecular cyclization reactions.

These reactions, often proceeding through a cascade or domino sequence, enable the efficient assembly of complex molecules from simple starting materials in a single step. semanticscholar.org The primary amine can act as a nucleophile, attacking the electrophilic carbon of the nitrile group (an intramolecular Thorpe-Ziegler reaction) or participating in multi-component reactions with external reagents to build new rings.

For example, 2-amino-3-cyanopyridine (B104079) derivatives are known to undergo intermolecular cyclization with reagents like formamide (B127407) to yield fused pyrido[2,3-d]pyrimidine (B1209978) systems. mdpi.com By analogy, the primary amine of 2-(2-aminoethyl)-6-cyanopyridine could react with suitable C1 or C2 synthons to form novel fused bicyclic or tricyclic structures. Such annulation strategies are a cornerstone of modern synthetic chemistry for generating molecular diversity. nih.govrsc.org

Table 3: Potential Annulation Reactions to Form Fused Heterocycles

| Precursor (Post-Hydrolysis) | Co-reactant(s) | Potential Fused System | Reaction Type |

| 2-(2-Aminoethyl)-6-cyanopyridine | None (with acid/base catalyst) | Dihydropyrido[1,2-a]pyrimidin-imine | Intramolecular Cyclization |

| 2-(2-Aminoethyl)-6-cyanopyridine | Formamide | Pyrido[2,1-f]pyrimidine derivative | Intermolecular Annulation |

| 2-(2-Aminoethyl)-6-cyanopyridine | Phenyl isothiocyanate | Fused thiourea-pyrimidine derivative | Intermolecular Cyclocondensation |

| 2-(2-Aminoethyl)-6-cyanopyridine | Malononitrile, Aldehyde | Fused Dihydropyridine (B1217469) derivative | Multi-component Reaction |

These pathways highlight the versatility of this compound as a building block for complex heterocyclic chemistry, driven by the targeted reactivity of its functional groups.

Mechanistic Investigations and Advanced Reaction Pathway Elucidation

Detailed Reaction Mechanism Postulation and Experimental Verification

The synthesis of 2-(2-Acetylaminoethyl)-6-cyanopyridine is not described as a single, direct transformation in the current literature. However, a plausible multi-step synthetic route can be postulated based on established pyridine (B92270) functionalization methodologies. A likely pathway commences with the synthesis of a suitable precursor, 2-acetyl-6-cyanopyridine , followed by functional group manipulations to introduce the N-acetylaminoethyl side chain.

One established method for the synthesis of 2-acetyl-6-cyanopyridine begins with pyridine N-oxide. The reaction of pyridine N-oxide with an acylating agent, such as dimethylcarbamoyl chloride, in the presence of a cyanide source like potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), is a known route to introduce a cyano group at the C2 position. This is a variation of the Reissert-Henze reaction. chem-soc.siwikipedia.org The N-oxide activates the pyridine ring, making it susceptible to nucleophilic attack at the C2 and C4 positions. scripps.educhemtube3d.com

Postulated Mechanism for the Formation of 2-Acetyl-6-cyanopyridine:

Activation of Pyridine N-oxide: The oxygen atom of the pyridine N-oxide attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, forming a highly reactive N-acyloxypyridinium intermediate.

Nucleophilic Attack by Cyanide: The cyanide ion then attacks the activated C2 position of the pyridinium (B92312) ring. This step is favored at the C2 position due to the electronic properties of the intermediate.

Rearomatization: The resulting dihydropyridine (B1217469) intermediate undergoes elimination of the carbamate (B1207046) group to regenerate the aromatic pyridine ring, yielding 2-cyanopyridine (B140075).

To obtain 2-acetyl-6-cyanopyridine , a starting material already bearing the acetyl group at the 2-position, such as 2-acetylpyridine (B122185) N-oxide, would undergo a similar cyanation reaction at the C6 position.

Subsequently, the acetyl group of 2-acetyl-6-cyanopyridine can be converted to the desired 2-acetylaminoethyl group. This would likely proceed through a reductive amination followed by acetylation.

Postulated Mechanism for Side-Chain Formation:

Reductive Amination: The acetyl group is first subjected to reductive amination. This involves the reaction with ammonia (B1221849) or a protected amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form 2-(2-aminoethyl)-6-cyanopyridine .

N-Acetylation: The resulting primary amine is then acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to yield the final product, This compound . saskoer.caresearchgate.netyoutube.com

Experimental verification for these postulated steps would involve the isolation and characterization of key intermediates, such as the N-acyloxypyridinium salt and the 2-(2-aminoethyl)-6-cyanopyridine . Spectroscopic techniques like NMR and IR, along with mass spectrometry, would be crucial for their identification. Isotope labeling studies could further confirm the proposed atom-transfer pathways.

Identification and Characterization of Reaction Intermediates in Synthetic Pathways

The identification of transient intermediates is paramount for understanding the reaction mechanism. In the proposed synthesis of This compound , several key intermediates are postulated.

N-Acyloxypyridinium Salts: In the cyanation of pyridine N-oxides, the formation of N-acyloxypyridinium salts is a critical step. scripps.edu These intermediates are often highly reactive and may not be readily isolable. However, their presence can be inferred through in-situ spectroscopic monitoring (e.g., low-temperature NMR) or by trapping experiments.

Dihydropyridine Intermediates: Following the nucleophilic attack of the cyanide ion, a dihydropyridine species is formed. researchgate.netresearchgate.net These intermediates are typically unstable and rapidly aromatize. Their detection often requires specialized techniques such as flash photolysis or stopped-flow spectroscopy.

Imino Intermediates: During the reductive amination of the acetyl group, an imine intermediate is formed by the condensation of the ketone with the amine. This intermediate is then reduced to the corresponding amine.

2-(2-Aminoethyl)-6-cyanopyridine: This is a stable, isolable intermediate in the proposed pathway. google.comgoogle.com Its characterization by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) would provide strong evidence for the viability of the synthetic route.

Below is a table summarizing the postulated intermediates and the techniques that could be employed for their characterization.

| Intermediate Name | Postulated Structure | Potential Characterization Techniques |

| N-Acyloxypyridinium Salt | Pyridinium ring with an N-O-C(O)R group | Low-temperature NMR, In-situ IR, Trapping experiments |

| Dihydropyridine Intermediate | Non-aromatic ring with a cyano group at C2 and an acyloxy group on the nitrogen | Flash photolysis, Stopped-flow UV-Vis |

| Imine Intermediate | C=N double bond in the side chain | In-situ NMR, Trapping with a nucleophile |

| 2-(2-Aminoethyl)-6-cyanopyridine | Pyridine ring with a -CH₂CH₂NH₂ group at C2 and a -CN group at C6 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis |

Kinetic Studies and Reaction Rate Determination for Optimal Synthesis

Kinetic studies are essential for optimizing reaction conditions to maximize yield and minimize side products. For the multi-step synthesis of This compound , the kinetics of each step would need to be considered.

Cyanation of Pyridine N-oxide: The rate of this reaction is influenced by several factors, including the nature of the pyridine N-oxide, the cyanide source, the acylating agent, the solvent, and the temperature. A kinetic study would typically involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or GC. The reaction is often found to be second-order, with the rate depending on the concentrations of both the N-oxide and the acylating agent. rsc.org

Table of Hypothetical Rate Data for Cyanation of a Substituted Pyridine N-oxide:

| [Pyridine N-oxide] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.1 x 10⁻⁴ |

From this hypothetical data, the rate law could be determined as: Rate = k[Pyridine N-oxide][Acylating Agent], and the rate constant k could be calculated.

Reductive Amination: The rate of reductive amination is dependent on the pH of the reaction medium, as the formation of the imine intermediate is often the rate-determining step and is acid-catalyzed. However, the reducing agent may decompose at low pH. Therefore, careful control of pH is crucial for optimizing the reaction rate.

N-Acetylation: The acetylation of the primary amine is generally a fast reaction. The rate is dependent on the concentration of the amine and the acetylating agent. The reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl if acetyl chloride is used), which can protonate the amine and render it unreactive. researchgate.net

Stereochemical Aspects of Synthetic Transformations and Product Formation

Stereochemistry becomes a critical consideration if the synthesis involves the creation of chiral centers. In the proposed synthesis of This compound , a chiral center would be introduced if the reduction of the acetyl group to the corresponding alcohol were an intermediate step, followed by conversion to the amine.

If the synthesis proceeds through the reduction of the acetyl group on 2-acetyl-6-cyanopyridine to form 2-(1-hydroxyethyl)-6-cyanopyridine , a chiral center is created at the carbinol carbon. The use of a chiral reducing agent (e.g., a chiral borohydride (B1222165) reagent or an enzymatic reduction) could lead to an enantiomerically enriched or pure alcohol. oup.comtandfonline.comacs.org Subsequent conversion of this chiral alcohol to the amine (e.g., via a Mitsunobu reaction with an azide (B81097) source followed by reduction) would need to be evaluated for its stereochemical outcome (retention or inversion of configuration).

Table of Potential Stereochemical Outcomes:

| Reaction Step | Reagent/Catalyst | Expected Stereochemical Outcome |

| Reduction of Acetyl Group | NaBH₄ | Racemic mixture of the alcohol |

| (R)-CBS reagent | Enantiomerically enriched (S)-alcohol | |

| Candida maris | Enantiomerically enriched (R)-alcohol tandfonline.com | |

| Conversion of Alcohol to Amine | Mitsunobu (DPPA, PPh₃), then H₂/Pd | Inversion of configuration |

| Tosylation, then NaN₃, then H₂/Pd | Inversion of configuration |

Alternatively, if the synthesis proceeds directly via reductive amination of the ketone, the product 2-(2-aminoethyl)-6-cyanopyridine is achiral. The subsequent acetylation step does not introduce a chiral center.

For a diastereoselective synthesis of more complex analogs of This compound with substituents on the ethyl chain, the stereochemical control would be a significant challenge, likely requiring the use of chiral auxiliaries or catalysts. rsc.org

Computational and Theoretical Chemistry of 2 2 Acetylaminoethyl 6 Cyanopyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), would be fundamental to understanding the electronic nature of 2-(2-Acetylaminoethyl)-6-cyanopyridine. DFT provides a balance between computational cost and accuracy for molecules of this size.

A primary step in a computational study would be geometry optimization to find the molecule's lowest energy structure. Following this, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial.

HOMO: The location and energy of the HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack.

LUMO: The location and energy of the LUMO indicate the molecule's ability to accept electrons, identifying regions prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily polarizable and more reactive.

A hypothetical study would map the distribution of these orbitals across the pyridine (B92270) ring, the cyano group, and the acetylaminoethyl side chain to predict which parts of the molecule are most involved in chemical reactions.

To further refine reactivity predictions, various descriptors derived from quantum chemical calculations would be analyzed.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Red regions (negative potential) would indicate electron-rich areas, such as around the nitrogen atom of the cyano group and the oxygen of the acetyl group, which are likely sites for electrophilic interaction. Blue regions (positive potential) would highlight electron-poor areas, susceptible to nucleophilic attack.

Fukui Functions: These functions would provide a more quantitative measure of reactivity at specific atomic sites. By calculating the Fukui indices for electrophilic, nucleophilic, and radical attacks, researchers could precisely rank the reactivity of each atom in the molecule, offering a more detailed picture than MEP analysis alone.

Conformational Analysis and Molecular Dynamics Simulations

A systematic conformational search would be performed to identify all stable low-energy conformations (conformers). This involves rotating the single bonds in the side chain and calculating the relative energy of each resulting geometry. The results would be presented in a potential energy surface diagram, showing the energy minima corresponding to stable conformers and the energy barriers between them. This analysis would reveal the most likely three-dimensional shapes the molecule adopts under standard conditions.

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. This approach is particularly useful for:

Calculating Rotational Barriers: Analyzing the energy required to rotate around key single bonds, such as the C-C and C-N bonds in the side chain.

Simulating Dynamic Behavior: Understanding how the flexible side chain folds and interacts with the pyridine ring and how the molecule might behave in a solvent.

In Silico Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical spectra.

Infrared (IR) Spectroscopy: Calculations would predict the vibrational frequencies corresponding to specific bond stretches and bends. For instance, the characteristic stretching frequencies for the C≡N (cyano), C=O (carbonyl), and N-H (amide) bonds could be calculated and compared to experimental IR spectra for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts could be calculated. These predicted shifts, when compared to experimentally obtained spectra, serve as a powerful tool for assigning signals to specific atoms within the molecule, confirming its connectivity and structure.

A hypothetical data table from such a study might look like this:

| Parameter | Calculated Value | Description |

| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Value in eV | Indicator of chemical reactivity and stability |

| Dipole Moment | Value in Debye | Measure of the molecule's overall polarity |

| C≡N Stretch Freq. | Value in cm⁻¹ | Predicted IR frequency for the cyano group |

| C=O Stretch Freq. | Value in cm⁻¹ | Predicted IR frequency for the carbonyl group |

Advanced Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the unambiguous assignment of signals in experimentally obtained spectra. By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, typically within the framework of DFT, it is possible to predict the ¹H and ¹³C chemical shifts of this compound with a high degree of accuracy. These predictions are instrumental in confirming the molecular structure and understanding the electronic environment of each nucleus.

The calculated chemical shifts are influenced by the electron density around the nuclei. For instance, the protons on the pyridine ring are expected to appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom and the cyano group. Conversely, the protons of the ethyl and acetyl groups are anticipated to be in the more shielded, upfield region. Similarly, the ¹³C NMR chemical shifts are sensitive to the hybridization and electronic environment, with the carbons of the cyano and carbonyl groups exhibiting the largest downfield shifts.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative theoretical model.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Label | Predicted Chemical Shift (ppm) |

| ¹H | H (Pyridine Ring) | 7.8 - 8.5 |

| ¹H | H (Pyridine Ring) | 7.4 - 7.7 |

| ¹H | H (Pyridine Ring) | 7.3 - 7.6 |

| ¹H | H (NH) | 7.9 - 8.2 |

| ¹H | H (CH₂-N) | 3.5 - 3.8 |

| ¹H | H (CH₂-Py) | 3.0 - 3.3 |

| ¹H | H (CH₃) | 1.9 - 2.2 |

| ¹³C | C (Cyano) | 117 - 120 |

| ¹³C | C (Pyridine Ring) | 150 - 155 |

| ¹³C | C (Pyridine Ring) | 138 - 142 |

| ¹³C | C (Pyridine Ring) | 125 - 130 |

| ¹³C | C (Pyridine Ring) | 120 - 124 |

| ¹³C | C (Pyridine Ring) | 160 - 165 |

| ¹³C | C (C=O) | 170 - 175 |

| ¹³C | C (CH₂-N) | 39 - 42 |

| ¹³C | C (CH₂-Py) | 35 - 38 |

| ¹³C | C (CH₃) | 22 - 25 |

Vibrational Analysis and Infrared (IR) Spectral Interpretations

Vibrational analysis through computational methods provides a theoretical Infrared (IR) spectrum, which is essential for interpreting experimental spectroscopic data. By calculating the vibrational frequencies and their corresponding intensities, specific absorption bands can be assigned to particular molecular motions, such as stretching, bending, and torsional modes of the functional groups within this compound.

The theoretical IR spectrum is typically obtained from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the fundamental vibrational modes of the molecule. Key vibrational modes for this compound include the C≡N stretching of the cyano group, the C=O stretching of the acetyl group, the N-H stretching of the amide, the C-H stretching of the aromatic and aliphatic parts, and the various bending and rocking motions of the molecular backbone.

The comparison of the computed spectrum with an experimental one allows for a detailed and reliable assignment of the observed IR bands. The table below presents the calculated vibrational frequencies and their assignments for the most characteristic functional groups of the molecule.

Interactive Data Table: Predicted Infrared (IR) Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300 - 3400 | Medium | N-H stretching (amide) |

| 3000 - 3100 | Weak | C-H stretching (aromatic) |

| 2850 - 3000 | Weak | C-H stretching (aliphatic) |

| 2220 - 2240 | Strong | C≡N stretching (cyano) |

| 1650 - 1680 | Strong | C=O stretching (amide I) |

| 1580 - 1610 | Medium | C=C/C=N stretching (pyridine ring) |

| 1530 - 1560 | Medium | N-H bending (amide II) |

| 1400 - 1450 | Medium | CH₂/CH₃ bending |

| 1250 - 1300 | Medium | C-N stretching (amide III) |

| 700 - 800 | Strong | C-H out-of-plane bending (aromatic) |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Chemical Intermediate for Complex Scaffolds

The strategic placement of a cyano group and an extended side chain on the pyridine (B92270) ring positions 2-(2-Acetylaminoethyl)-6-cyanopyridine as a valuable intermediate for the synthesis of intricate molecular structures.

Precursor to Oligopyridines and Polydentate Ligands

Closely related compounds, such as 2-acetyl-6-cyanopyridine, are recognized as key intermediates in the synthesis of oligopyridines, including the widely studied terpyridines. google.com These syntheses often involve the conversion of the acetyl group into a larger portion of the oligopyridine structure. It is highly probable that this compound could be utilized in similar synthetic strategies, where the acetylaminoethyl side chain offers a point for further functionalization or can influence the final properties of the resulting polydentate ligands. The pyridine-nitrogen and the cyano group can also participate in complexation with metal ions, a fundamental characteristic of polydentate ligands.

The general synthetic approach to oligopyridines often involves the condensation of a pyridine derivative with other heterocyclic or acyclic components. The presence of the acetylaminoethyl group in this compound could introduce additional coordination sites or steric bulk, thereby tuning the electronic and conformational properties of the resulting ligands and their metal complexes.

| Precursor Type | Potential Product | Relevant Synthetic Method |

| Functionalized 2-Cyanopyridine (B140075) | Oligopyridines (e.g., Terpyridines) | Kröhnke-type condensation and related methodologies |

| This compound | Functionalized Polydentate Ligands | Modification of oligopyridine synthesis protocols |

Building Block for Diverse Functional Heterocyclic Architectures

The cyanopyridine moiety is a well-established building block in heterocyclic chemistry. The cyano group can be transformed into a variety of other functional groups, such as amines, amides, or carboxylic acids, or it can participate in cycloaddition reactions to form new heterocyclic rings. researchgate.net For instance, cyanopyridines are used in the synthesis of various fused and non-fused heterocyclic systems with potential biological activities. nih.gov

The this compound molecule offers multiple reaction sites for constructing diverse heterocyclic architectures. The cyano group can direct the formation of annulated pyridine rings, while the acetylaminoethyl side chain can be modified or incorporated into a larger heterocyclic framework. This versatility allows for the generation of a wide array of complex molecules with potentially interesting photophysical, electronic, or medicinal properties.

Potential in Supramolecular Chemistry and Self-Assembly

The ability of a molecule to participate in non-covalent interactions is crucial for its application in supramolecular chemistry. The structural features of this compound suggest its potential utility in the design of self-assembling systems.

Design of Host-Guest Systems and Molecular Recognition Motifs

Cyanopyridines have been investigated for their role in forming cocrystals and other supramolecular assemblies through hydrogen bonding and π-π stacking interactions. d-nb.inforesearchgate.net The pyridine nitrogen acts as a hydrogen bond acceptor, while the aromatic ring can engage in stacking interactions. The acetylaminoethyl side chain of this compound introduces an amide group, which is an excellent hydrogen bond donor and acceptor. This combination of functionalities could enable the design of specific host-guest systems where the molecule selectively binds to complementary guest molecules. The acetylaminoethyl chain could also play a role in creating a specific binding cavity or enhancing the solubility and processability of the resulting supramolecular complexes.

Engineering of Non-Covalent Interactions in Supramolecular Assemblies

The formation of well-ordered supramolecular structures relies on the precise control of non-covalent interactions. The different functional groups in this compound can contribute to a network of interactions, including:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the pyridine nitrogen can act as acceptors.

π-π Stacking: The pyridine ring can participate in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar cyano and amide groups can lead to significant dipole-dipole interactions.

By carefully designing systems that utilize these interactions, it may be possible to engineer the self-assembly of this compound into one-, two-, or three-dimensional supramolecular architectures with defined shapes and properties.

Advanced Materials Research and Development

The combination of a metal-coordinating pyridine ring, a reactive cyano group, and a flexible side chain in this compound makes it a candidate for the development of:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and potentially the cyano group could coordinate to metal ions to form porous, crystalline materials with applications in gas storage, catalysis, and sensing.

Functional Polymers: The compound could be incorporated as a monomer or a functional pendant group in polymers to introduce specific properties.

Luminescent Materials: Pyridine-based ligands are often used to create luminescent metal complexes. The specific substituents on this compound could be used to tune the emission properties of such materials.

Further research is needed to explore these potential applications and to fully understand the role that this compound can play in the development of new advanced materials.

Incorporation into Polymeric and Nanostructured Materials

There is no available research data on the incorporation of this compound into polymeric or nanostructured materials. The synthesis of functional polymers and nanomaterials often utilizes monomers with specific reactive groups that can undergo polymerization or be integrated into a larger structure. While the acetylaminoethyl and cyano-pyridine components of the molecule could theoretically offer sites for such interactions, no studies have been published to confirm this.

Exploration of Optoelectronic and Sensing Applications

Similarly, a detailed exploration of the optoelectronic and sensing applications of this compound has not been reported. The inherent electronic properties of the cyanopyridine core suggest potential for fluorescence or other photophysical behaviors that are central to optoelectronics and chemical sensing. For instance, the nitrogen atom in the pyridine ring and the cyano group can influence the electron distribution within the molecule, which is a key factor in designing materials for these applications. However, without experimental or theoretical studies on this particular compound, any discussion of its potential in these areas would be purely speculative.

Q & A

Q. What are the standard synthetic routes for 2-(2-Acetylaminoethyl)-6-cyanopyridine, and how can purity be validated?

- Methodological Answer : A common approach involves nucleophilic displacement or cyclization reactions starting from aminocyanopyridine precursors, as seen in analogous pyridine derivatives . For purity validation:

- Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).

- Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for acetyl groups, δ ~8.5 ppm for pyridine protons).

- Validate molecular weight via HRMS (ESI+ mode).

Safety protocols (e.g., PPE, fume hood use) should align with guidelines for handling nitriles and acetylated amines .

Q. What safety protocols are critical during the synthesis of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially for volatile intermediates (e.g., cyanopyridines) .

- Waste Disposal : Segregate acetonitrile-containing waste and neutralize acidic/byproduct streams before disposal .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- Methodological Answer :

- IR Spectroscopy : Look for C≡N stretching (~2230 cm⁻¹) and amide C=O (~1650 cm⁻¹) bands .

- NMR : The ethyl linker (CH₂CH₂) between acetyl and pyridine groups shows distinct triplet/multiplet patterns in ¹H NMR (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : Compare fragmentation patterns with PubChem data for analogous compounds (e.g., 2-cyanopyridine derivatives) .

Q. What databases provide reliable physicochemical data for this compound?

- Methodological Answer :

- PubChem : For experimental/computed properties (e.g., logP, solubility) .

- NIST Chemistry WebBook : Validate spectral data (IR, MS) against standardized entries .

- ECHA : Check regulatory classifications and hazard profiles .

Q. How should researchers handle solubility challenges in aqueous reaction systems?

- Methodological Answer :

- Use co-solvents like DMSO or ethanol (10–20% v/v) to enhance solubility.

- Adjust pH to deprotonate the pyridine ring (pKa ~3–5) for better aqueous dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, Pd/C (5 mol%) in DMF at 80°C may enhance coupling efficiency .

- In-situ Monitoring : Track intermediate formation via LC-MS to identify rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (software: Gaussian, ORCA) .

- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by obtaining single crystals (e.g., using slow evaporation in ethyl acetate) .

Q. How do substituent effects influence the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The cyano group at position 6 enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .

- Steric Effects : The acetyl-aminoethyl chain may hinder access to metal catalysts; use bulky ligands (e.g., XPhos) to mitigate this .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

Q. How can researchers address batch-to-batch variability in scaled-up syntheses?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) .

- Statistical Control Charts : Track impurities (e.g., unreacted 2-aminopyridine) using UPLC-MS and apply corrective actions if ±3σ limits are exceeded .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.